molecular formula C18H26ClN5O2S B13373645 tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate

tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate

Cat. No.: B13373645
M. Wt: 412.0 g/mol
InChI Key: NREZLEAUGKBHEU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, an amino group, a chlorobenzyl group, and a tert-butyl carbamate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl chloride as the reagent.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through thiolation reactions, typically using thiol reagents.

    Formation of the Carbamate Moiety: The tert-butyl carbamate group is introduced through carbamation reactions, often using tert-butyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that triazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities .

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl 1-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropylcarbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, chlorobenzyl group, and sulfanyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H26ClN5O2S

Molecular Weight

412.0 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-[4-amino-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-2-methylpropyl]carbamate

InChI

InChI=1S/C18H26ClN5O2S/c1-11(2)14(21-17(25)26-18(3,4)5)15-22-23-16(24(15)20)27-10-12-8-6-7-9-13(12)19/h6-9,11,14H,10,20H2,1-5H3,(H,21,25)/t14-/m1/s1

InChI Key

NREZLEAUGKBHEU-CQSZACIVSA-N

Isomeric SMILES

CC(C)[C@H](C1=NN=C(N1N)SCC2=CC=CC=C2Cl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C1=NN=C(N1N)SCC2=CC=CC=C2Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.